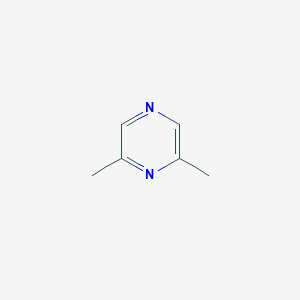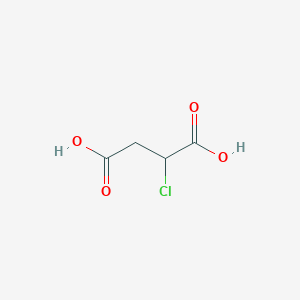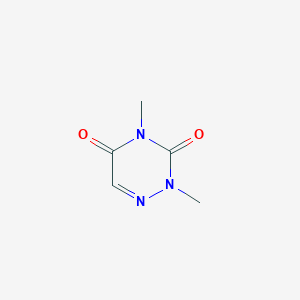![molecular formula C19H21NO2 B092304 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL CAS No. 16625-57-3](/img/structure/B92304.png)
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of argentinine involves several steps, typically starting with the extraction from natural sources such as Dennettia tripetala. The extraction process often includes solvent extraction followed by purification techniques like chromatography
Analyse Des Réactions Chimiques
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions argentinine can undergo, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrene derivatives, while reduction could produce simpler alkaloid structures.
Applications De Recherche Scientifique
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL has several applications in scientific research:
Chemistry: Used as a model compound for studying phenanthrene alkaloids and their reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in treating infections and inflammatory conditions.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The mechanism of action of argentinine involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. The exact pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparaison Avec Des Composés Similaires
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL is unique among phenanthrene alkaloids due to its specific structure and biological activities. Similar compounds include:
Uvariopsine: Another phenanthrene alkaloid with similar extraction methods and biological activities.
Stephenanthrine: Shares structural similarities and is also isolated from natural sources.
Dennettine: A newly discovered phenanthrene alkaloid with comparable properties.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNUWJYBNHDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of plants is Argentinine typically found in?
A1: Argentinine has been isolated from plants belonging to different families, showcasing its diverse presence in the plant kingdom. Some examples include:
- Papaveraceae: Argentinine was identified in Papaver fugax, marking its first reported occurrence within the Papaveraceae family. []
- Annonaceae: Several studies report Argentinine's presence in Annonaceae species like Dennettia tripetala, Guatteria foliosa, Phaeanthus vietnamensis, and Fissistigma fulgens. [, , , ]
- Lauraceae: Argentinine was also isolated from the leaf alkaloid extract of Cryptocarya nigra, a species belonging to the Lauraceae family. []
Q2: What is the chemical structure of Argentinine?
A2: Argentinine is a phenanthrene alkaloid. While the provided abstracts don't detail its specific spectroscopic data, its structure can be readily found in chemical databases like PubChem and ChemSpider.
Q3: Has Argentinine displayed any promising biological activities?
A3: While research is still ongoing, Argentinine has shown interesting activity in some preliminary studies:
- Anti-parasitic activity: Argentinine, alongside other alkaloids, exhibited notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in a study using extracts from Guatteria foliosa. []
- Anti-inflammatory potential: Although Argentinine itself wasn't the primary focus, a study investigating compounds from Phaeanthus vietnamensis for their ability to inhibit nitric oxide production (a marker of inflammation) in lipopolysaccharide-stimulated RAW264.7 macrophages found that Argentinine showed moderate inhibitory activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)




![[Leu5]-Enkephalin](/img/structure/B92233.png)




![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)



